Cas no 898758-31-1 (2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)

2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone is a specialized organic compound with unique structural properties. It exhibits high stability and resistance to degradation, making it suitable for applications requiring robust chemical performance. Its unique spirocyclic structure contributes to its distinctive chemical behavior, offering potential advantages in various chemical processes and applications.
2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone structure
898758-31-1 structure
Product name:2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone
CAS No:898758-31-1
MF:C21H21NO3Cl2
Molecular Weight:406.30234
MDL:MFCD03841705
CID:1945256
PubChem ID:24724480

2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone 化学的及び物理的性質

名前と識別子

    • (2,4-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
    • 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
    • 2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]benzophenone
    • AKOS016020207
    • 898758-31-1
    • MFCD03841705
    • (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,4-dichlorophenyl)methanone
    • (2,4-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
    • DTXSID10642879
    • 2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone
    • MDL: MFCD03841705
    • インチ: InChI=1S/C21H21Cl2NO3/c22-17-5-6-18(19(23)13-17)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
    • InChIKey: IFUVSYOGLPWNGE-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)CN3CCC4(CC3)OCCO4

計算された属性

  • 精确分子量: 405.09000
  • 同位素质量: 405.0898489g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 508
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 38.8Ų

じっけんとくせい

  • PSA: 38.77000
  • LogP: 4.50120

2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM218385-1g
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,4-dichlorophenyl)methanone
898758-31-1 95%
1g
$455 2023-02-16
Chemenu
CM218385-5g
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,4-dichlorophenyl)methanone
898758-31-1 95%
5g
$1320 2021-08-04
abcr
AB364493-2 g
2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, 97%; .
898758-31-1 97%
2g
€1677.00 2023-04-26
Cooke Chemical
M2015535-1g
2,4-dichloro-4''-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
898758-31-1 97%
1g
RMB 4648.80 2023-09-07
A2B Chem LLC
AH88549-2g
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,4-dichlorophenyl)methanone
898758-31-1 97%
2g
$1169.00 2024-04-19
Crysdot LLC
CD11024322-1g
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,4-dichlorophenyl)methanone
898758-31-1 95+%
1g
$433 2024-07-19
TRC
D094705-250mg
2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]benzophenone
898758-31-1
250mg
$ 440.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D876584-2g
2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
898758-31-1 97%
2g
¥9,654.00 2022-01-10
abcr
AB364493-2g
2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, 97%; .
898758-31-1 97%
2g
€1677.00 2025-02-21
abcr
AB364493-1g
2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, 97%; .
898758-31-1 97%
1g
€932.90 2025-02-21

2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone 関連文献

2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenoneに関する追加情報

Introduction to 2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone (CAS No. 898758-31-1)

2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone, identified by its CAS number 898758-31-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzophenone class, a well-studied family of molecules known for their diverse applications in photochemistry, material science, and medicinal chemistry. The unique structural features of this molecule, particularly its spirocyclic framework and the presence of both chloro and azaspiro substituents, contribute to its intriguing chemical properties and potential biological activities.

The molecular structure of 2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone consists of a benzophenone core substituted with two chlorine atoms at the 2 and 4 positions, a methyl group linked to the 4'-position via an azaspirocyclic bridge, and an oxygenated side chain extending from the spiro center. This arrangement imparts a high degree of steric hindrance and electronic tunability, making it a promising candidate for further derivatization and functionalization. The spirocyclic nature of the compound introduces rigidity into the molecular framework, which can influence both its solubility and interactions with biological targets.

In recent years, there has been growing interest in benzophenone derivatives due to their potential applications as photosensitizers, UV absorbers, and intermediates in drug synthesis. The presence of chlorine atoms in 2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone enhances its reactivity toward nucleophilic substitution reactions, allowing for the introduction of various functional groups that can modulate its biological activity. This reactivity has been exploited in several synthetic strategies aimed at developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The spirocyclic core provides a stable scaffold that can be modified without compromising structural integrity. Researchers have explored various synthetic pathways to introduce different substituents at strategic positions within the molecule. For instance, the azaspiro moiety can serve as a handle for further functionalization through cross-coupling reactions or oxidation processes. These modifications have led to the development of new derivatives with enhanced pharmacological properties.

The pharmaceutical industry has shown particular interest in benzophenone derivatives due to their broad spectrum of biological activities. Studies have suggested that compounds within this class may exhibit antimicrobial, anti-inflammatory, and anticancer properties. The structural features of 2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone make it an attractive candidate for further investigation in these areas. Researchers are currently exploring its potential as an intermediate in the synthesis of novel drugs targeting various diseases.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of molecules like 2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone. Molecular modeling studies have revealed that the spirocyclic core can interact with biological targets in unique ways due to its rigid structure and specific substituents. These insights have guided synthetic efforts toward optimizing the compound's pharmacokinetic properties and improving its binding affinity to therapeutic targets.

The synthesis of 2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone presents several challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been particularly useful in constructing the spirocyclic framework efficiently. These advancements have opened up new avenues for exploring the full potential of this molecule.

The environmental impact of benzophenone derivatives is also an area of growing concern. While these compounds offer numerous benefits in pharmaceutical applications, their persistence in the environment must be carefully managed. Researchers are investigating strategies to develop biodegradable analogs that retain their biological activity while minimizing environmental harm. The unique structure of 2,4-Dichloro-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone provides opportunities for designing such environmentally friendly derivatives.

In conclusion,2,4-Dichloro-4'-8-(1,4-dioxa-8-spiro)-methylbenzophenone (CAS No. 88875631) is a versatile organic compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development as a therapeutic agent or as an intermediate in drug synthesis. Ongoing research efforts are focused on elucidating its biological activities, optimizing its synthetic pathways, and exploring its environmental impact. As our understanding of this molecule continues to grow, so too will its applications across various fields.

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